

A Comparative Guide to IGF-1R Inhibitors: BMS-695735 in Focus

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Compound of Interest

Compound Name: BMS 695735

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The insulin-like growth factor 1 receptor (IGF-1R) is a critical signaling node in cancer cell proliferation, survival, and resistance to therapy. Its inhibition has been a focal point of oncological research, leading to the development of a diverse array of inhibitory molecules. This guide provides an objective comparison of the small molecule inhibitor BMS-695735 against other notable IGF-1R inhibitors, including the small molecule linsitinib and the monoclonal antibodies ganitumab, cixutumumab, and teprotumumab. The comparison is based on available preclinical and clinical data, with a focus on quantitative metrics and detailed experimental methodologies.

At a Glance: Comparative Efficacy of IGF-1R Inhibitors

The following table summarizes the in vitro potency of BMS-695735 and linsitinib against the IGF-1R. It is important to note that these values are derived from separate studies and direct head-to-head comparisons may yield different results.

Inhibitor	Type	Target	IC50 (nM)	Reference
BMS-695735	Small Molecule	IGF-1R	34	[1]
Linsitinib (OSI-906)	Small Molecule	IGF-1R, IR	35	[2][3]

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency. Data for monoclonal antibodies is typically presented as binding affinity (Kd) or functional inhibition in cellular assays, which is not directly comparable to the IC50 of small molecules in biochemical assays.

In-Depth Inhibitor Profiles

BMS-695735: A Potent Benzimidazole Inhibitor

BMS-695735 is an orally efficacious benzimidazole inhibitor of the IGF-1R kinase.^[1] Preclinical studies have demonstrated its potent enzymatic inhibition and in vivo anti-tumor activity across a range of xenograft models.^[1] However, its development has been hampered by undesirable properties, including potent inhibition of the metabolic enzyme CYP3A4 and poor aqueous solubility.^[1]

Linsitinib (OSI-906): A Dual IGF-1R/IR Inhibitor

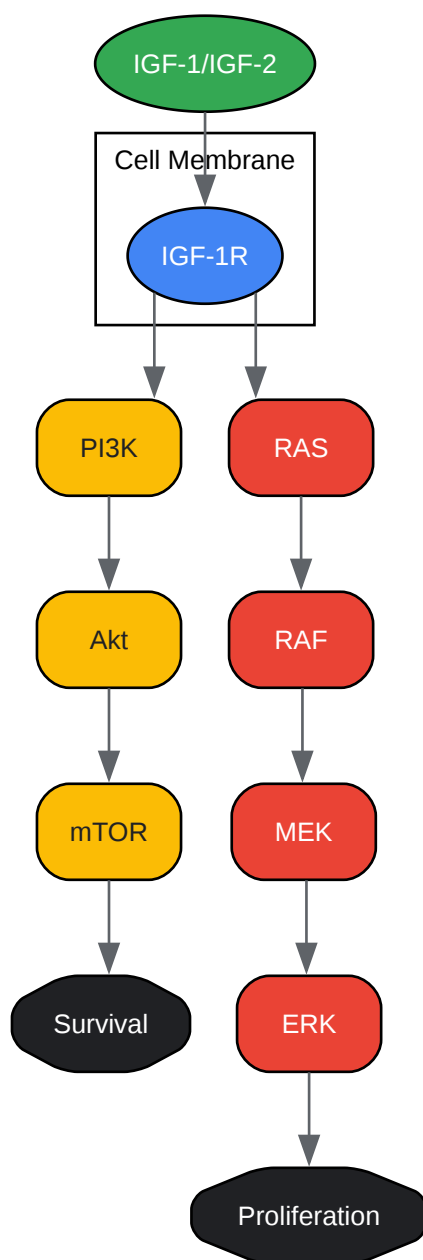
Linsitinib is a selective, orally bioavailable dual inhibitor of IGF-1R and the insulin receptor (IR).^{[2][3]} Its ability to inhibit both receptors is a key feature, as the insulin receptor can also contribute to cancer cell signaling. Linsitinib has been evaluated in numerous clinical trials for various solid tumors.

Monoclonal Antibodies: Targeting the Extracellular Domain

Ganitumab (AMG 479), cixutumumab (IMC-A12), and teprotumumab are all human monoclonal antibodies that target the extracellular domain of IGF-1R. This mechanism of action prevents the binding of the natural ligands, IGF-1 and IGF-2, thereby blocking receptor activation. These antibodies have been investigated in a wide range of cancers and, in the case of teprotumumab, for thyroid eye disease.

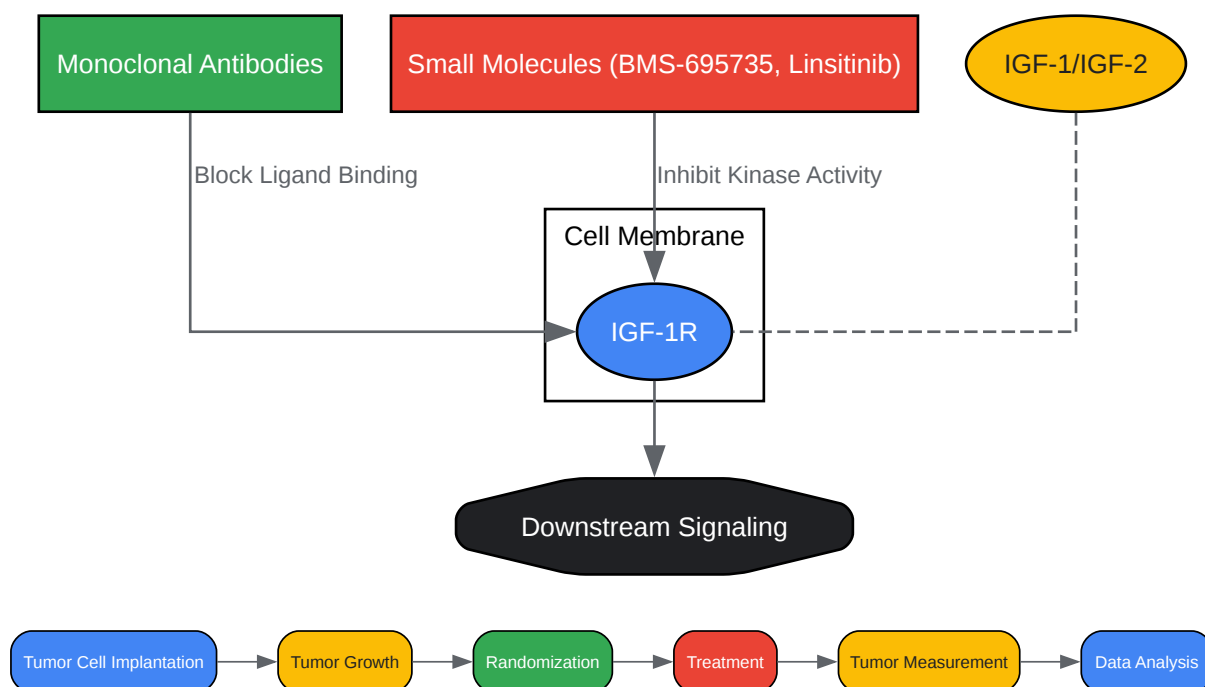
Visualizing the IGF-1R Signaling Pathway and Inhibition

The following diagrams illustrate the IGF-1R signaling cascade and the points of intervention for different classes of inhibitors.



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IGF-1R signaling cascade.



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References

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